molecular formula C17H20N4O7S B1216080 N-Acetyl-glutamylsulfamethoxazole CAS No. 72756-69-5

N-Acetyl-glutamylsulfamethoxazole

Cat. No.: B1216080
CAS No.: 72756-69-5
M. Wt: 424.4 g/mol
InChI Key: DMSYWUMJYPNFOY-AWEZNQCLSA-N
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Description

The compound N-Acetyl-glutamylsulfamethoxazole (often referred to as N4-Acetylsulfamethoxazole in pharmacopeial literature) is a derivative of sulfamethoxazole, a sulfonamide antibiotic. Its systematic IUPAC name is N-(4-(((5-Methyl-3-isoxazolyl)amino)sulfonyl)phenyl)acetamide, with the molecular formula C₁₂H₁₃N₃O₄S and a molecular weight of 295.31 g/mol . It is structurally characterized by the acetylation of the N4-amino group of sulfamethoxazole, which alters its pharmacokinetic properties, including solubility and metabolic stability. This compound is primarily recognized as Sulfamethoxazole Related Compound A in pharmaceutical quality control, serving as a reference standard for impurity profiling .

Properties

CAS No.

72756-69-5

Molecular Formula

C17H20N4O7S

Molecular Weight

424.4 g/mol

IUPAC Name

(2S)-2-[N-acetyl-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C17H20N4O7S/c1-10-9-16(19-28-10)20-29(26,27)13-5-3-12(4-6-13)21(11(2)22)14(17(24)25)7-8-15(18)23/h3-6,9,14H,7-8H2,1-2H3,(H2,18,23)(H,19,20)(H,24,25)/t14-/m0/s1

InChI Key

DMSYWUMJYPNFOY-AWEZNQCLSA-N

SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N(C(CCC(=O)N)C(=O)O)C(=O)C

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N([C@@H](CCC(=O)N)C(=O)O)C(=O)C

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N(C(CCC(=O)N)C(=O)O)C(=O)C

Other CAS No.

72756-69-5

Synonyms

N-acetyl-glutamylsulfamethoxazole
N-AGSM

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and molecular distinctions between N4-Acetylsulfamethoxazole and related sulfonamide compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Role/Application
N4-Acetylsulfamethoxazole C₁₂H₁₃N₃O₄S 295.31 Acetylated N4-amino group on sulfamethoxazole backbone Pharmacopeial impurity standard; metabolic intermediate
Sulfamethoxazole C₁₀H₁₁N₃O₃S 253.28 Parent compound with free N4-amino group Antibiotic (inhibits bacterial folate synthesis)
Sulfamethoxazole N4-Glucoside C₁₆H₂₁N₃O₈S 415.4 N4-linked β-D-glucopyranosyl group on sulfamethoxazole Phase II metabolite (enhances water solubility for renal excretion)
4-Aminobenzenesulfonamide C₆H₈N₂O₂S 172.20 Simplest sulfonamide scaffold without substituents Reference standard for sulfonamide purity testing

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability: N4-Acetylsulfamethoxazole is a known metabolite of sulfamethoxazole, formed via hepatic acetylation. Unlike the parent drug, it lacks antibacterial activity due to the blocked N4-amino group, which is critical for binding to dihydropteroate synthase . In contrast, Sulfamethoxazole N4-Glucoside is a water-soluble metabolite excreted renally, reducing systemic toxicity .
  • The glucoside derivative, however, exhibits higher aqueous solubility .
  • Regulatory Significance: N4-Acetylsulfamethoxazole is classified as a "Related Compound A" in USP monographs, with acceptance criteria ≤0.3% in drug formulations, ensuring product safety .

Analytical Differentiation

  • Spectroscopic Identification : Sulfamethoxazole and its derivatives are distinguishable via infrared (IR) spectroscopy. For example, the acetyl group in N4-Acetylsulfamethoxazole produces a distinct carbonyl (C=O) stretch at ~1680 cm⁻¹, absent in the parent compound .
  • Chromatographic Behavior : Reverse-phase HPLC methods separate these compounds based on polarity. N4-Acetylsulfamethoxazole elutes later than sulfamethoxazole due to increased hydrophobicity .

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